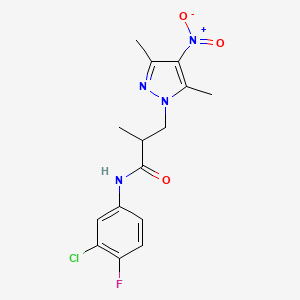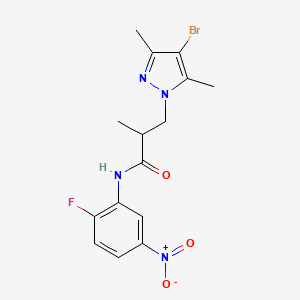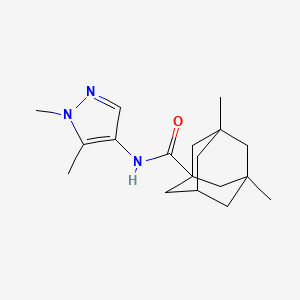![molecular formula C11H12F2N6O2 B4361842 4-({[1-(difluoromethyl)-1H-pyrazol-3-yl]carbonyl}amino)-N,1-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B4361842.png)
4-({[1-(difluoromethyl)-1H-pyrazol-3-yl]carbonyl}amino)-N,1-dimethyl-1H-pyrazole-3-carboxamide
Overview
Description
4-({[1-(difluoromethyl)-1H-pyrazol-3-yl]carbonyl}amino)-N,1-dimethyl-1H-pyrazole-3-carboxamide is a synthetic organic compound with potential applications across various fields such as chemistry, biology, medicine, and industry. It features a pyrazole core, enhanced with difluoromethyl and carbonyl functional groups, making it a fascinating subject of study.
Preparation Methods
Synthetic Routes and Reaction Conditions
Formation of the pyrazole core: : The synthesis typically starts with the formation of the 1-(difluoromethyl)-1H-pyrazole ring.
Amination: : The final step includes introducing the carboxamide group through an amination process, making use of appropriate amines under controlled conditions.
Industrial Production Methods
Industrial methods might employ continuous flow reactors to ensure the efficient and consistent production of this compound, aiming to optimize yield and purity through precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, potentially leading to the formation of various oxidized derivatives.
Reduction: : Reduction reactions might lead to the transformation of the carbonyl group.
Substitution: : Substitution reactions could modify the difluoromethyl group or the amide functionality.
Common Reagents and Conditions
Oxidizing agents: : Common ones include hydrogen peroxide or permanganates under controlled conditions.
Reducing agents: : Sodium borohydride or lithium aluminium hydride are typical reducing agents used.
Substitution reactions: : Could be facilitated by reagents like thionyl chloride or anhydrous conditions.
Major Products
Oxidation: : Oxidized pyrazole derivatives.
Reduction: : Reduced amide derivatives.
Substitution: : Varied substituted pyrazoles, dependent on the starting material and reagents.
Scientific Research Applications
Chemistry
Used as a building block in organic synthesis due to its reactive functional groups.
Biology
Studied for its biological activities, including potential enzyme inhibition or binding to specific biomolecules.
Medicine
Investigated for its therapeutic potential in treating various diseases, potentially through modulation of specific biological pathways.
Industry
Utilized in the development of specialized materials or as a precursor for more complex chemical entities.
Mechanism of Action
The compound might exert its effects through interactions with molecular targets such as enzymes or receptors. These interactions could lead to the modulation of biological pathways, impacting processes like signal transduction or metabolic activities.
Comparison with Similar Compounds
Similar Compounds
1-(Difluoromethyl)-1H-pyrazole: : Shares the difluoromethyl-pyrazole core.
N,1-dimethyl-1H-pyrazole-3-carboxamide: : Contains similar amide functionality.
Uniqueness
Feel free to expand on any particular section or let me know if there's anything more specific you’d like to know!
Properties
IUPAC Name |
4-[[1-(difluoromethyl)pyrazole-3-carbonyl]amino]-N,1-dimethylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F2N6O2/c1-14-10(21)8-7(5-18(2)17-8)15-9(20)6-3-4-19(16-6)11(12)13/h3-5,11H,1-2H3,(H,14,21)(H,15,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEGJARJHOLMPJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=NN(C=C1NC(=O)C2=NN(C=C2)C(F)F)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F2N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-cyclopropyl-2-[(2-pyridinylmethyl)thio]-4(3H)-quinazolinone](/img/structure/B4361759.png)



![7-METHYL-2-[3-(5-PHENYL-2H-1,2,3,4-TETRAAZOL-2-YL)-1-ADAMANTYL]-7H-PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE](/img/structure/B4361777.png)
![7-methyl-2-[3-(trifluoromethyl)-1H-pyrazol-5-yl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4361792.png)
![7-methyl-2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4361800.png)
![2-[1-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethyl]-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4361805.png)
![2-[4-(difluoromethoxy)-3-methoxyphenyl]-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4361809.png)
![2-(4-chloro-1-methyl-1H-pyrazol-5-yl)-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4361818.png)

![4-({[1-(difluoromethyl)-1H-pyrazol-3-yl]carbonyl}amino)-1-ethyl-N-methyl-1H-pyrazole-3-carboxamide](/img/structure/B4361844.png)
![4-({[1-(DIFLUOROMETHYL)-1H-PYRAZOL-3-YL]CARBONYL}AMINO)-N-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE](/img/structure/B4361845.png)
![4-({3-[(2-bromophenoxy)methyl]-4-methoxybenzoyl}amino)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B4361852.png)
